Cas no 1269151-70-3 (6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid)

6-4-(Ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid is a pyrazole-substituted pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure combines a pyrazole ring with a pyridine core, offering versatile reactivity for further functionalization. The ethoxycarbonyl and carboxylic acid groups enhance its potential as an intermediate in the development of active compounds, particularly in medicinal chemistry for targeted drug design. The methyl substitution on the pyrazole ring contributes to stability and selectivity in reactions. This compound is valued for its synthetic flexibility, making it suitable for applications in heterocyclic chemistry and the preparation of biologically active molecules.
6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid structure
1269151-70-3 structure
Product Name:6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid
CAS No:1269151-70-3
MF:C13H13N3O4
MW:275.260022878647
CID:5054789
Update Time:2025-10-28

6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid
    • NE56523
    • Z1766489200
    • 6-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)pyridine-3-carboxylic acid
    • 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid
    • Inchi: 1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18)
    • InChI Key: AQTONFNLHDIFDJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN(C2C=CC(C(=O)O)=CN=2)C=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 377
  • XLogP3: 1.3
  • Topological Polar Surface Area: 94.3

Experimental Properties

  • Color/Form: No date available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 459.7±45.0 °C at 760 mmHg
  • Flash Point: 231.8±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid
1269151-70-3
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$ 50.00 2022-06-07
TRC
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6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid
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$ 160.00 2022-06-07
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6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid
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$ 250.00 2022-06-07
Enamine
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Additional information on 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid

Introduction to 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid (CAS No. 1269151-70-3)

6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1269151-70-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole and pyridine classes, which are well-documented for their diverse biological activities and utility in drug development. The structural framework of this molecule incorporates a pyrazole ring linked to a pyridine moiety, further functionalized with an ethoxycarbonyl group and a methyl substituent at the 5-position of the pyrazole ring. Such structural features make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The ethoxycarbonyl group at the 4-position of the pyrazole ring introduces a carboxylic acid derivative, which can participate in various chemical reactions such as esterification, amidation, or condensation reactions. This functionality is particularly valuable in medicinal chemistry, as it allows for the facile introduction of additional pharmacophores or modifications to enhance binding affinity and selectivity. The methyl substituent at the 5-position of the pyrazole ring further fine-tunes the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

In recent years, there has been a growing interest in heterocyclic compounds due to their broad spectrum of biological activities. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. The combination of a pyrazole and pyridine core in 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid suggests that it may exhibit multiple pharmacological effects, making it a versatile scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The presence of multiple reactive sites allows chemists to modify the structure in numerous ways, enabling the synthesis of analogs with tailored properties. For instance, the carboxylic acid functionality can be converted into esters or amides, which are common motifs in drug molecules. Additionally, the pyridine ring can serve as a site for further derivatization, such as alkylation or sulfonylation, to enhance specific interactions with biological targets.

Recent studies have highlighted the importance of pyrazol-pyridine hybrids in medicinal chemistry. These compounds often exhibit enhanced binding affinity and selectivity compared to their individual components. For example, certain derivatives have shown promise in inhibiting enzymes involved in cancer progression or modulating inflammatory pathways. The structural features of 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid align well with these trends, suggesting that it may possess similar properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the pyrazole-pyridine core, followed by functional group transformations to introduce the ethoxycarbonyl and methyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve specific structural modifications.

From a computational chemistry perspective, understanding the electronic structure and molecular interactions of 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid is crucial for rational drug design. Molecular modeling studies can predict binding affinities, identify key interaction sites with biological targets, and guide modifications to improve pharmacological efficacy. Such computational approaches are increasingly integrated into drug discovery pipelines due to their efficiency and accuracy.

The pharmacological potential of this compound has not yet been fully explored in clinical settings. However, preclinical studies using structurally related compounds suggest that derivatives with similar scaffolds may have therapeutic value. Further research is needed to evaluate the safety and efficacy of 6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid in vivo. This could involve testing its activity against relevant disease models or assessing its metabolic stability and pharmacokinetic properties.

In conclusion,6-4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-ylpyridine-3-carboxylic acid (CAS No. 1269151-70-3) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reactive sites make it a valuable scaffold for developing novel therapeutic agents. As our understanding of heterocyclic chemistry continues to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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